REACTION_SMILES
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[CH3:15][I:16].[Cl-:17].[H-:13].[NH2:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:12]1)[NH:7][C:8](=[O:11])[CH2:9][S:10]2.[NH4+:18].[Na+:14].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23]>>[NH2:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:12]1)[N:7]([CH3:15])[C:8](=[O:11])[CH2:9][S:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc2c(c1)NC(=O)CS2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
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Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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CN1C(=O)CSc2ccc(N)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |